

# Spectroscopic data for 3-Bromoanisole (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Bromoanisole

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## An In-depth Technical Guide to the Spectroscopic Data of 3-Bromoanisole

This guide provides a comprehensive overview of the spectroscopic data for **3-Bromoanisole** (CAS No. 2398-37-0), a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.<sup>[1][2][3][4]</sup> The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The structural elucidation of **3-Bromoanisole** is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For **3-Bromoanisole**, spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>).<sup>[5][6]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Bromoanisole**<sup>[5]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.18 - 7.12	m	2H	Ar-H
7.07 - 7.05	m	1H	Ar-H
6.84 - 6.81	m	1H	Ar-H
3.79	s	3H	-OCH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3-Bromoanisole**[\[6\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
159.9	C-O
130.6	Ar-CH
123.4	Ar-CH
122.8	C-Br
115.3	Ar-CH
111.4	Ar-CH
55.4	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for **3-Bromoanisole** is typically acquired as a neat liquid film.[\[7\]](#)

Table 3: Key IR Absorption Bands for **3-Bromoanisole**[\[8\]](#)[\[9\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
1590-1450	Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O-C stretch (asymmetric)
1040-1020	Strong	C-O-C stretch (symmetric)
~770	Strong	C-H bend (out-of-plane, meta-disubstituted)
~680	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method used for this analysis. The molecular weight of **3-Bromoanisole** is 187.03 g/mol .[\[10\]](#)

Table 4: Major Mass Spectrometry Peaks for **3-Bromoanisole**[\[10\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
188	98	[M+2] <sup>+</sup> ( <sup>79</sup> Br isotope)
186	100	[M] <sup>+</sup> ( <sup>81</sup> Br isotope)
157/155	30	[M-OCH <sub>3</sub> ] <sup>+</sup>
142/140	15	[M-CH <sub>3</sub> -CO] <sup>+</sup>
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol

This protocol is suitable for acquiring both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of liquid samples like **3-Bromoanisole**.

- Sample Preparation:
  - Accurately weigh approximately 5-20 mg of **3-Bromoanisole** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR, into a clean, dry vial.[\[11\]](#)
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial.[\[11\]](#) Deuterated solvents are used to avoid large solvent signals in  $^1\text{H}$  NMR and to provide a lock signal for the spectrometer.[\[12\]](#)
  - Ensure the sample is fully dissolved. Gentle vortexing can be applied.[\[11\]](#)
  - Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[\[12\]](#)
  - The final solution height in the tube should be approximately 4-5 cm (around 0.55-0.7 mL).[\[11\]](#)[\[13\]](#)
  - Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[\[11\]](#)
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.
  - Place the sample into the NMR spectrometer.
  - The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[\[11\]](#)
  - Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.[\[11\]](#)

- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

## IR Spectroscopy Protocol (Neat Liquid Film)

This method is ideal for pure liquid samples and avoids interference from solvents.[\[7\]](#)

- Sample Preparation:
  - Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture from fingerprints.
  - Using a Pasteur pipette, place one or two drops of neat **3-Bromoanisole** onto the center of one salt plate.[\[14\]](#)
  - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[\[7\]](#)[\[15\]](#) Avoid introducing air bubbles.
- Data Acquisition:
  - Mount the "sandwich" plates onto the sample holder of the FT-IR spectrometer.
  - First, run a background spectrum with no sample in the beam path. This is crucial to subtract the absorbance from atmospheric  $\text{CO}_2$  and water vapor.
  - Place the sample holder with the prepared plates into the instrument's sample compartment.
  - Acquire the IR spectrum of the sample. The instrument measures the infrared light absorbed by the sample at different frequencies.[\[16\]](#)
  - After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[\[7\]](#)

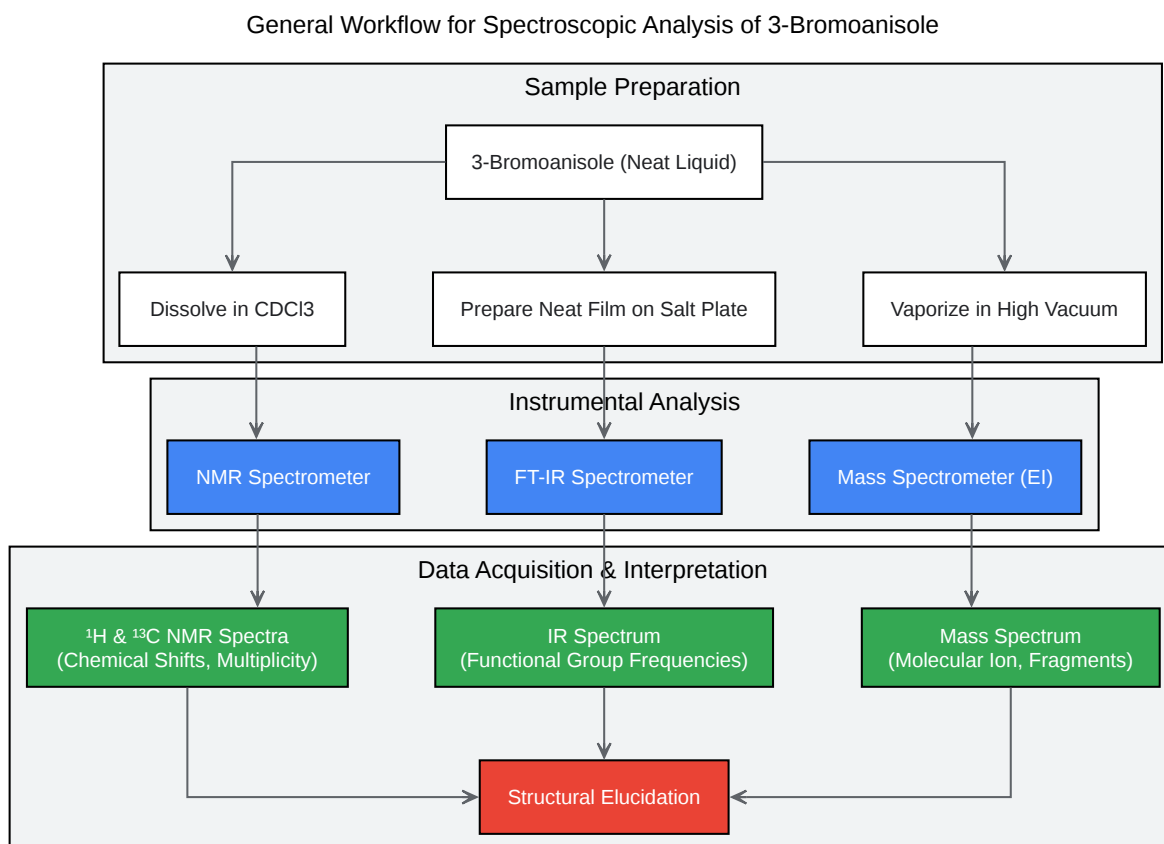
## Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

- Sample Introduction:
  - The sample must be introduced into the high-vacuum environment of the mass spectrometer's ion source.[\[17\]](#)
  - For a volatile liquid like **3-Bromoanisole**, a direct insertion probe or injection into a gas chromatograph (GC-MS) is common. The sample is heated to ensure it is in the gas phase.[\[17\]](#)[\[18\]](#)
- Ionization:
  - In the ion source, the gaseous sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[\[18\]](#)
  - This bombardment knocks an electron off the molecule, creating a positively charged molecular ion (radical cation,  $M^{+\bullet}$ ).[\[17\]](#)
- Mass Analysis and Detection:
  - The newly formed ions are accelerated by an electric field into the mass analyzer.
  - The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[\[19\]](#)
  - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their  $m/z$  ratio.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like **3-Bromoanisole**.



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Caption: Workflow from sample preparation to structural elucidation.

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